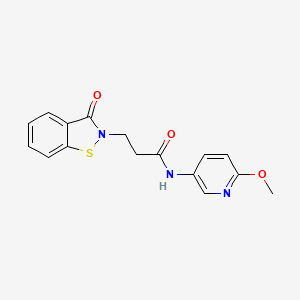
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is a complex organic compound that features a benzoylphenyl group and a tetrahydroquinoxalinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions.
Cyclization to Form Tetrahydroquinoxalinone: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydroquinoxalinone ring.
Coupling Reaction: The final step involves coupling the benzoylphenyl intermediate with the tetrahydroquinoxalinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoylphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with alcohol or amine groups.
Substitution: Substituted benzoylphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.
Medicine
Anticancer Research: Studied for its ability to inhibit cancer cell growth.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Industry
Material Science: Used in the development of novel materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their characteristics.
Mécanisme D'action
The mechanism of action of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoylphenyl group can interact with hydrophobic pockets, while the tetrahydroquinoxalinone moiety can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is similar to other benzoylphenyl derivatives and tetrahydroquinoxalinone compounds.
Uniqueness
Structural Features: The combination of benzoylphenyl and tetrahydroquinoxalinone moieties is unique and contributes to its distinct properties.
Biological Activity: Exhibits unique biological activities compared to other similar compounds, making it a valuable candidate for further research.
Propriétés
Formule moléculaire |
C23H19N3O3 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-(2-benzoylphenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(14-26-15-22(28)25-19-12-6-7-13-20(19)26)24-18-11-5-4-10-17(18)23(29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)(H,25,28) |
Clé InChI |
XCUAFXCAAIHQHX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12178065.png)

![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B12178089.png)



![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![3-(2-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178130.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12178137.png)
![2-[(2-chloro-9H-purin-6-yl)amino]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12178149.png)

![2-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B12178156.png)
![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B12178167.png)
